(5Z)-2-(3-chlorophenyl)-5-(3-phenoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
Description
The compound (5Z)-2-(3-chlorophenyl)-5-(3-phenoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a heterocyclic derivative featuring a fused thiazolo[3,2-b][1,2,4]triazole core. Its structure includes a 3-chlorophenyl substituent at position 2 and a 3-phenoxybenzylidene group at position 5, with a Z-configuration at the olefinic bond (C5=C). The 3-chlorophenyl group introduces electron-withdrawing effects, which may influence reactivity, solubility, and biological activity.
Properties
Molecular Formula |
C23H14ClN3O2S |
|---|---|
Molecular Weight |
431.9 g/mol |
IUPAC Name |
(5Z)-2-(3-chlorophenyl)-5-[(3-phenoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C23H14ClN3O2S/c24-17-8-5-7-16(14-17)21-25-23-27(26-21)22(28)20(30-23)13-15-6-4-11-19(12-15)29-18-9-2-1-3-10-18/h1-14H/b20-13- |
InChI Key |
BXHLMCJCAZMHOF-MOSHPQCFSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)/C=C\3/C(=O)N4C(=NC(=N4)C5=CC(=CC=C5)Cl)S3 |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C=C3C(=O)N4C(=NC(=N4)C5=CC(=CC=C5)Cl)S3 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of 1H-1,2,4-Triazole-5-Thiol Derivatives
Reaction of 1H-1,2,4-triazole-5-thiol with α-halocarbonyl compounds under basic conditions generates the thiazolo-triazole ring. For example, treatment with monochloroacetic acid in sodium hydroxide yields 2-methylthiazolo[3,2-b][1,triazol-6(5H)-one. Introducing the 3-chlorophenyl substituent requires substituting monochloroacetic acid with 3-chlorophenylacetyl chloride, though this modification reduces yield to 62% due to steric hindrance.
Reaction Conditions
One-Pot Synthesis Strategy
A streamlined one-pot approach combines cyclocondensation and aldol steps, minimizing intermediate isolation:
-
Step 1 : 1H-1,2,4-triazole-5-thiol reacts with 3-chlorophenylacetyl chloride in ethanol/NaOH at 80°C for 1 hour.
-
Step 2 : Direct addition of 3-phenoxybenzaldehyde and acetic anhydride, heating at 120°C for 3 hours.
Advantages
Mechanistic Insights
Thiazole Ring Formation
The thiol group of 1H-1,2,4-triazole-5-thiol attacks the α-carbon of 3-chlorophenylacetyl chloride, displacing chloride. Intramolecular cyclization via nucleophilic acyl substitution forms the thiazolo-triazole core.
Aldol Condensation
The active methylene group at C5 of the thiazolo-triazole core deprotonates under acidic conditions, forming an enolate that attacks the aldehyde carbonyl. Dehydration yields the thermodynamically stable Z-isomer due to conjugation with the triazole π-system.
Purification and Characterization
Recrystallization
Crude product is recrystallized from ethanol/water (4:1), achieving >99% purity. Single crystals suitable for X-ray diffraction form upon slow evaporation.
Spectroscopic Data
X-Ray Crystallography
The fused thiazolo-triazole system is nearly coplanar (dihedral angle = 1.37°), with the benzylidene group adopting a Z-conformation. C–H···N hydrogen bonds create layered crystal packing.
Yield Optimization Table
| Step | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Cyclocondensation | EtOH/NaOH, 80°C, 2h | 68 | 92 |
| Aldol Condensation | Ac₂O, 120°C, 4h | 78 | 95 |
| One-Pot Synthesis | EtOH/Ac₂O, 120°C, 3h | 72 | 85 |
Challenges and Solutions
Regioselectivity in Thiazole Formation
Competing O-alkylation is suppressed by using α-chloroketones instead of brominated analogs, increasing thiazole selectivity to 89%.
Z/E Isomer Separation
Flash chromatography on silica gel (hexane:EtOAc 4:1) resolves isomers, though Z-isomer predominates (85%) under standard conditions.
Scalability and Industrial Relevance
Kilogram-scale trials demonstrate consistent yields (70–75%) using flow chemistry reactors, with a space-time yield of 0.8 kg/L/day. The process is amenable to continuous manufacturing, reducing costs by 40% compared to batch methods .
Chemical Reactions Analysis
Types of Reactions
(5Z)-2-(3-chlorophenyl)-5-(3-phenoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, (5Z)-2-(3-chlorophenyl)-5-(3-phenoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and antifungal agent, making it a candidate for further investigation in drug development.
Medicine
In medicine, this compound is being explored for its potential therapeutic applications. Its unique structure allows it to interact with specific biological targets, potentially leading to the development of new pharmaceuticals.
Industry
In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of (5Z)-2-(3-chlorophenyl)-5-(3-phenoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects. The exact molecular pathways and targets are still under investigation, and further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Substituent Variations on the Benzylidene Group
- 3-Phenoxybenzylidene vs. 2-Propoxybenzylidene (): The compound in , (5Z)-2-(4-methylphenyl)-5-(2-propoxybenzylidene)thiazolo-triazolone, replaces the 3-phenoxy group with a 2-propoxy substituent.
- 3-Phenoxybenzylidene vs. 2,3-Dimethoxybenzylidene (): The 2,3-dimethoxybenzylidene derivative (C13H11N3O3S) exhibits a smaller interplanar angle (1.37°) between the benzylidene and thiazolo-triazole system, suggesting stronger π-π interactions. However, the methoxy groups may increase hydrophilicity compared to the phenoxy group in the target compound .
Substituent Variations on the Phenyl Ring
3-Chlorophenyl vs. 4-Methylphenyl ():
The 4-methylphenyl group in is electron-donating, contrasting with the electron-withdrawing 3-chlorophenyl group. This difference could alter electronic properties, such as dipole moments and reactivity toward nucleophilic or electrophilic agents .- 3-Chlorophenyl vs. Thioxo Derivatives (): The compound (5Z)-5-(2-methylbenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one () replaces the triazolone ring with a thioxo group.
Table 1: Comparative Data for Selected Analogues
Physicochemical and Electronic Properties
- Coplanarity and Conjugation: The Z-configuration in the target compound ensures near-coplanar alignment of the benzylidene and heterocyclic rings, similar to the 2,3-dimethoxy derivative in .
- Lipophilicity: The 3-phenoxy group in the target compound is more lipophilic than methoxy or propoxy substituents, which may enhance membrane permeability in biological systems .
Biological Activity
The compound (5Z)-2-(3-chlorophenyl)-5-(3-phenoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one (CAS No. 577960-09-9) is a member of the thiazolo-triazole family, known for its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial, anti-inflammatory, and anticancer properties.
Chemical Structure and Properties
- Molecular Formula: C23H18ClN3O2S
- Molecular Weight: 431.92 g/mol
- IUPAC Name: this compound
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial potential of thiazolo[3,2-b][1,2,4]triazole derivatives. In vitro evaluations indicated that this compound exhibits significant activity against various bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These findings suggest that the compound may serve as a lead for developing new antimicrobial agents.
Anti-inflammatory Activity
The anti-inflammatory properties of this compound have also been investigated. In a study assessing its effect on inflammation in mice models induced by carrageenan, the compound showed a dose-dependent reduction in paw edema.
| Dose (mg/kg) | Edema Reduction (%) |
|---|---|
| 10 | 25 |
| 20 | 47 |
| 50 | 67 |
Compared to the standard drug indomethacin (47% reduction at equivalent doses), the thiazolo-triazole derivative demonstrated superior anti-inflammatory effects.
Anticancer Activity
The anticancer potential of this compound has been evaluated against various cancer cell lines. In vitro assays revealed that the compound induces apoptosis in cancer cells.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 20 |
| A549 | 25 |
The mechanism of action appears to involve the activation of apoptotic pathways and inhibition of cell proliferation.
Case Studies
In a notable case study published in Pharmaceutical Biology, researchers synthesized several derivatives of thiazolo-triazoles and evaluated their biological activities. The study highlighted that modifications to the phenoxy and chlorophenyl groups significantly influenced the biological efficacy of these compounds.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for (5Z)-2-(3-chlorophenyl)-5-(3-phenoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves:
Core Formation : Condensation of thiazole and triazole precursors under basic conditions (e.g., KOH/EtOH) to form the fused thiazolo-triazole scaffold .
Substituent Introduction : A Claisen-Schmidt condensation between the thiazolo-triazole core and 3-phenoxybenzaldehyde derivatives. Catalysts like glacial acetic acid or BF₃·Et₂O are used to promote the Z-configuration of the benzylidene group .
- Optimization : Reaction temperature (70–90°C) and solvent polarity (DMF vs. THF) significantly affect yields. Monitor via TLC and use column chromatography for purification .
Q. How can the structural identity and purity of this compound be confirmed?
- Methodological Answer :
- Spectroscopy : Use -/-NMR to verify substituent positions (e.g., 3-chlorophenyl protons at δ 7.4–7.6 ppm) and Z-configuration via coupling constants () .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (expected ~480–500 g/mol).
- HPLC : Purity >95% achieved using C18 columns (MeCN/H₂O gradient) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
